N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride
Overview
Description
N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Attachment to Piperidine: The thiazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Methylation: The final step involves the methylation of the amine group on the piperidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-(benzothiazol-2-yl)ethyl)piperidin-4-amine hydrochloride
- N-Methyl-1-(1-(imidazol-2-yl)ethyl)piperidin-4-amine hydrochloride
- N-Methyl-1-(1-(oxazol-2-yl)ethyl)piperidin-4-amine hydrochloride
Uniqueness
N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole moiety is known for its ability to participate in a variety of chemical reactions and its potential biological activity, making this compound particularly valuable in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-methyl-1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.ClH/c1-9(11-13-5-8-15-11)14-6-3-10(12-2)4-7-14;/h5,8-10,12H,3-4,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSFSKAWNGYUSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-60-9 | |
Record name | 4-Piperidinamine, N-methyl-1-[1-(2-thiazolyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.